4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the src family tyrosine kinases . These kinases play a crucial role in cellular signaling, particularly in the regulation of growth and differentiation.
Mode of Action
It’s plausible that it interacts with its targets (potentially the src family tyrosine kinases) by binding to the active site, thereby inhibiting the kinase activity and disrupting cellular signaling .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways involving cell growth, proliferation, and differentiation .
Pharmacokinetics
Similar compounds have been found to be soluble in dmso , which could potentially enhance its bioavailability. The compound’s stability under various conditions, such as temperature, is also an important factor to consider .
Result of Action
If it indeed acts as a kinase inhibitor, it could potentially disrupt cellular signaling, leading to effects such as inhibited cell growth or induced cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-23-8-4-7-20-9-12-13(15(20)21)14(19-16(22)18-12)10-5-2-3-6-11(10)17/h2-3,5-6,14H,4,7-9H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEGDVYCVMDDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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